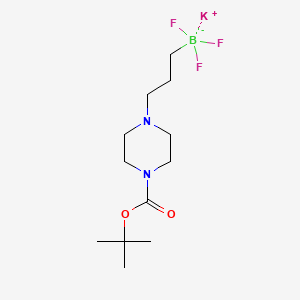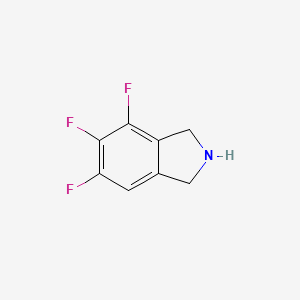![molecular formula C10H13NO B13500783 2-[1-(Methylamino)cyclopropyl]phenol](/img/structure/B13500783.png)
2-[1-(Methylamino)cyclopropyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Methylamino)cyclopropyl]phenol is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by a phenol group attached to a cyclopropyl ring, which is further substituted with a methylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of phenol with cyclopropylamine under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for 2-[1-(Methylamino)cyclopropyl]phenol often involve large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Methylamino)cyclopropyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of alkylated phenols or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-[1-(Methylamino)cyclopropyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(Methylamino)cyclopropyl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular membranes, potentially disrupting their integrity and leading to various biological effects . It may also inhibit specific enzymes or receptors, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(Amino)cyclopropyl]phenol
- 2-[1-(Ethylamino)cyclopropyl]phenol
- 2-[1-(Dimethylamino)cyclopropyl]phenol
Uniqueness
2-[1-(Methylamino)cyclopropyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-[1-(methylamino)cyclopropyl]phenol |
InChI |
InChI=1S/C10H13NO/c1-11-10(6-7-10)8-4-2-3-5-9(8)12/h2-5,11-12H,6-7H2,1H3 |
Clave InChI |
ZHFLQCRTJWEBEI-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CC1)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


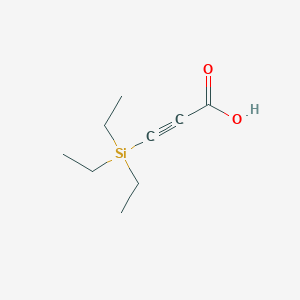
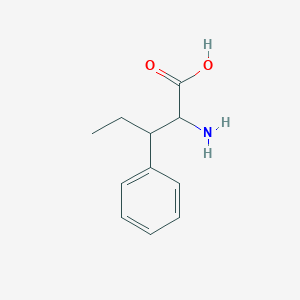
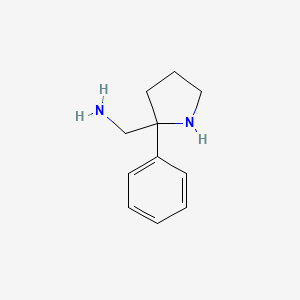
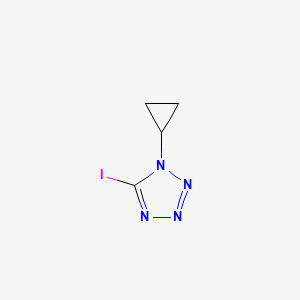
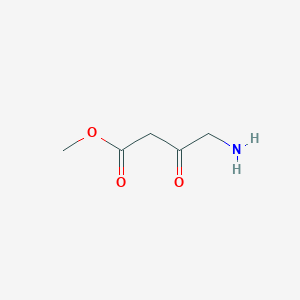
![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B13500743.png)
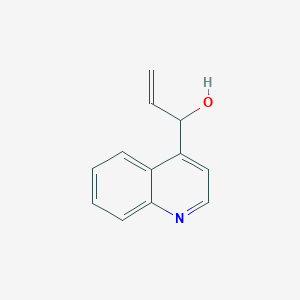
![rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13500756.png)

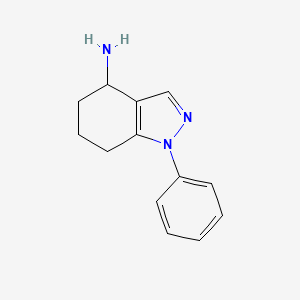
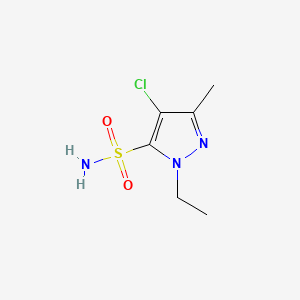
![Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B13500777.png)
